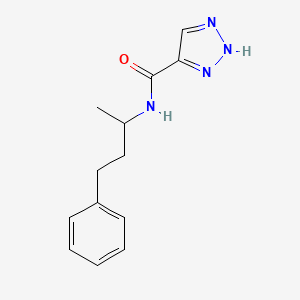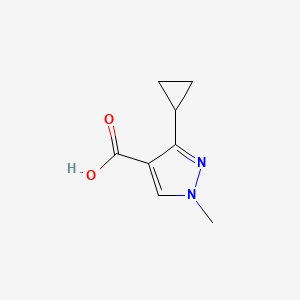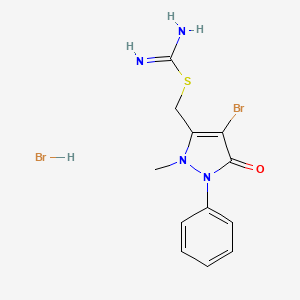![molecular formula C15H15NO5S B2414700 4-methoxy-3-[(4-methylphenyl)sulfamoyl]benzoic Acid CAS No. 431883-78-2](/img/structure/B2414700.png)
4-methoxy-3-[(4-methylphenyl)sulfamoyl]benzoic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-methoxy-3-[(4-methylphenyl)sulfamoyl]benzoic Acid” is a chemical compound with the CAS Number: 431883-78-2. It has a molecular weight of 321.35 . The IUPAC name for this compound is 4-methoxy-3-(4-toluidinosulfonyl)benzoic acid .
Molecular Structure Analysis
The InChI Code for this compound is 1S/C15H15NO5S/c1-10-3-6-12(7-4-10)16-22(19,20)14-9-11(15(17)18)5-8-13(14)21-2/h3-9,16H,1-2H3,(H,17,18) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Aplicaciones Científicas De Investigación
1. Toxicity Assessment
A study by Gorokhova et al. (2020) assessed the toxicity of various benzoic acid derivatives, including 4-methoxybenzoic and 2-methoxy-5-sulfamoylbenzoic acids. They found these compounds to be of low hazard, with significant effects on the hepatorenal system in animal models. This research provides insight into the safety profile of benzoic acid derivatives in chemical production (Gorokhova, Mikhailova, Ulanova, & Yadykina, 2020).
2. Synthesis Applications
Jonas, Wurziger, and Merck (1987) discussed the synthesis of enantiomerically pure forms of a similar compound, 2-methoxy-4-(S-methyl-N-[(4-methylphenyl)-sulfonyl]-sulfonimidoyl)-benzoic acid. This highlights the compound's relevance in the synthesis of specific enantiomers, important in pharmaceutical research (Jonas, Wurziger, & Merck, 1987).
3. Cardiotonic Drug Synthesis
Lomov (2019) developed methods for synthesizing 2-methoxy-4-(methylsulfanyl)benzoic acid, a key intermediate in preparing cardiotonic drugs like Sulmazole and Isomazole. This demonstrates the compound's utility in developing treatments for heart-related conditions (Lomov, 2019).
4. O-Demethylating Enzyme Study
Bernhardt et al. (1973) investigated an enzyme system in Pseudomonas putida that interacts with 4-methoxybenzoate and similar compounds. Their research provides insights into microbial metabolism and potential biotechnological applications of benzoic acid derivatives (Bernhardt, Erdin, Staudinger, & Ullrich, 1973).
5. Hydrolysis Mechanism in Agriculture
Hemmamda, Calmon, and Calmon (1994) studied the hydrolysis mechanism of agricultural chemicals, leading to the formation of 4-methoxybenzoic acid derivatives. This research is crucial for understanding the environmental impact and degradation pathways of agricultural chemicals (Hemmamda, Calmon, & Calmon, 1994).
6. Luminescent Properties in Chemistry
Sivakumar et al. (2010) synthesized lanthanide coordination compounds using 4-benzyloxy benzoic acid derivatives, including methoxy-substituted versions. They explored how substituents affect the luminescent properties of these compounds, which is vital in material science and photophysics (Sivakumar, Reddy, Cowley, & Vasudevan, 2010).
7. Microbial Metabolism Research
Deweerd et al. (1988) studied the metabolism of methoxybenzoic acids by anaerobic bacteria. This research helps in understanding microbial processes and potential environmental implications of benzoic acid derivatives (Deweerd, Saxena, Nagle, & Suflita, 1988).
8. Preparative Fermentation Studies
Hsu et al. (2007) conducted fermentation studies with gallic acid, yielding compounds including methoxy-benzoic acid derivatives. This research is significant for understanding fermentation processes and potential applications in biotechnology (Hsu et al., 2007).
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word “Warning”. Hazard statements include H302, H315, H319, and H335 . These codes indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .
Propiedades
IUPAC Name |
4-methoxy-3-[(4-methylphenyl)sulfamoyl]benzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO5S/c1-10-3-6-12(7-4-10)16-22(19,20)14-9-11(15(17)18)5-8-13(14)21-2/h3-9,16H,1-2H3,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCQQSWBWHBFVGN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NS(=O)(=O)C2=C(C=CC(=C2)C(=O)O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>48.2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24841216 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-(4-chlorophenyl)-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}acetamide](/img/structure/B2414617.png)

![2,4-dimethyl-N-[2-(propylsulfonyl)-1,3-benzothiazol-6-yl]benzenesulfonamide](/img/structure/B2414620.png)
![N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-(2-methylbenzyl)oxalamide](/img/structure/B2414621.png)


![5-[(1R,2R)-2-Methylcyclopropyl]-2-phenylpyrazol-3-amine](/img/structure/B2414628.png)

![ethyl 1-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2414631.png)
![N-[5-(3,5-dichlorobenzyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide](/img/structure/B2414632.png)
![3-bromo-4-tert-butyl-N-[(4-sulfamoylphenyl)carbamothioyl]benzamide](/img/structure/B2414633.png)
![N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B2414638.png)

![N-[2-[3-(2-morpholin-4-yl-2-oxoethyl)sulfanylindol-1-yl]ethyl]benzamide](/img/structure/B2414640.png)
